2-(4-Methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. This compound features both pyrazole and aromatic moieties, which are significant in medicinal chemistry due to their diverse biological activities. The unique structure of this compound makes it a valuable subject of research in various scientific fields, including drug development and synthetic chemistry.
The compound can be synthesized through various organic reactions, with its structure allowing for multiple synthetic pathways. Its synthesis often involves multi-step reactions that incorporate different functional groups, enhancing its potential applications in pharmaceuticals.
This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It also falls under the category of sulfur-containing compounds because of the sulfanyl group attached to the pyrazolo structure.
The synthesis of 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves several key steps:
The molecular formula for 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is . The structural representation includes:
| Property | Value |
|---|---|
| Molecular Weight | 337.5 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine |
| InChI Key | UQCUUFVZXRYEJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=N2)N(C(=N2)C4=CC=CS4)C(=S)C2 |
The compound can undergo various chemical transformations:
These reactions typically require specific conditions such as temperature, pressure, and solvent choice to optimize yields and selectivity.
The mechanism of action for 2-(4-methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor binding, leading to various biological effects that are currently being explored in pharmacological studies.
2-(4-Methylphenyl)-4-{[(3-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine has significant potential in scientific research:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7